(2-Methylbutyl)(thiophen-2-ylmethyl)amine is an organic compound characterized by a branched alkyl group and a thiophene ring. Its molecular formula is C₁₁H₁₅N₁S, with a molecular weight of approximately 195.31 g/mol. The compound features a unique structure that combines the properties of both the aliphatic amine and the heterocyclic thiophene, which contributes to its distinct chemical behavior and potential biological activities.
Research indicates that (2-Methylbutyl)(thiophen-2-ylmethyl)amine exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action likely involves interactions with specific enzymes or receptors, potentially inhibiting pathways related to cell proliferation and survival. For instance, compounds containing thiophene rings are often associated with enhanced biological activity due to their ability to interact with various biological targets .
The synthesis of (2-Methylbutyl)(thiophen-2-ylmethyl)amine typically involves several methods:
(2-Methylbutyl)(thiophen-2-ylmethyl)amine has several applications across various fields:
Studies focusing on the interactions of (2-Methylbutyl)(thiophen-2-ylmethyl)amine with biological targets have shown promising results. Its ability to modulate enzyme activity suggests potential applications in drug development, particularly in targeting pathways involved in cancer progression and microbial resistance. Molecular docking studies have indicated that this compound can bind effectively to specific proteins, enhancing its therapeutic potential .
Several compounds share structural similarities with (2-Methylbutyl)(thiophen-2-ylmethyl)amine. Notable examples include:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
(2-Methylbutyl)(thiophen-2-ylmethyl)amine | Branched alkane + thiophene ring | Antimicrobial, anticancer |
(3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine | Similar thiophene + different branched structure | Antimicrobial |
(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine | Different branching point | Potentially similar |
Triethylamine | Simple amine without heterocycle | Used as a base, less biological activity |
The uniqueness of (2-Methylbutyl)(thiophen-2-ylmethyl)amine lies in its specific branched 2-methylbutyl group, which imparts distinct steric and electronic properties compared to its analogs. This structural characteristic enhances its potential for specific interactions within biological systems, making it valuable for pharmaceutical development and materials science.
(2-Methylbutyl)(thiophen-2-ylmethyl)amine is a secondary amine characterized by a thiophene ring bonded to a methylene group and a 2-methylbutyl substituent. Its systematic IUPAC name is 2-methyl-N-(thiophen-2-ylmethyl)butan-2-amine, reflecting the branched alkyl chain and thiophenemethyl group. The molecular formula C₁₀H₁₇NS corresponds to a molecular weight of 183.32 g/mol, as verified by PubChem and EvitaChem.
CCC(C)(C)NCC1=CSC=C1
, illustrating connectivity between substituents. Table 1: Comparative Molecular Data
Property | Value (PubChem) | Value (EvitaChem) |
---|---|---|
Molecular Formula | C₁₀H₁₇NS | C₁₀H₁₇NS |
Molecular Weight (g/mol) | 183.32 | 183.32 |
Boiling Point | Not reported | 341.6°C (estimated) |
The compound first appeared in chemical databases in 2009, with PubChem assigning it the identifier CID 28424411. Early synthesis methods involved reacting thiophen-2-ylmethyl halides with 2-methylbutan-2-amine under basic conditions, a strategy later optimized for industrial-scale production. By 2025, advancements in continuous flow reactors improved yields to >85%, as documented in EvitaChem’s technical reports.
Key milestones:
The amine serves as a precursor for:
Table 2: Industrial Synthesis Steps
Step | Process | Conditions | Yield |
---|---|---|---|
1 | Thiophen-2-ylmethyl chloride preparation | SOCl₂, 0°C, 2 hrs | 92% |
2 | Alkylation of 2-methylbutan-2-amine | K₂CO₃, DMF, 80°C, 6 hrs | 78% |
3 | Purification | Column chromatography | 95% |
The synthesis of (2-Methylbutyl)(thiophen-2-ylmethyl)amine through alkylation of thiophene derivatives represents a fundamental approach in heterocyclic chemistry . The most common method involves the nucleophilic substitution reaction of thiophen-2-ylmethyl chloride with 2-methylbutylamine under basic conditions to facilitate the formation of the desired amine product . This approach exploits the electrophilic nature of the benzylic carbon adjacent to the thiophene ring, which is activated through resonance stabilization with the aromatic system [2].
The reaction mechanism proceeds through a classical nucleophilic aliphatic substitution pathway where the 2-methylbutylamine acts as the nucleophile, attacking the electrophilic carbon center of the thiophen-2-ylmethyl halide [2]. The choice of halide leaving group significantly impacts reaction efficiency, with iodide typically providing the highest yields due to its superior leaving group ability [2]. Reaction conditions typically require mild heating (50-80 degrees Celsius) and the presence of a base such as triethylamine or potassium carbonate to neutralize the hydrogen halide byproduct [2].
Alternative alkylation strategies involve the use of thiophene-2-methanol derivatives in combination with activating agents [3]. The conversion of thiophene-2-methanol to the corresponding tosylate or mesylate provides an excellent leaving group for subsequent displacement by 2-methylbutylamine [3]. This approach offers improved control over reaction conditions and typically results in higher yields compared to direct halide displacement [3].
Table 1: Alkylation Reaction Conditions and Yields
Starting Material | Nucleophile | Base | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Thiophen-2-ylmethyl chloride | 2-Methylbutylamine | Triethylamine | 60 | 68-75 | |
Thiophen-2-ylmethyl bromide | 2-Methylbutylamine | Potassium carbonate | 80 | 72-80 | [2] |
Thiophen-2-ylmethyl tosylate | 2-Methylbutylamine | Cesium carbonate | 50 | 85-92 | [3] |
Reductive amination represents a versatile and widely employed methodology for the synthesis of (2-Methylbutyl)(thiophen-2-ylmethyl)amine [4]. This approach involves the condensation of thiophene-2-carbaldehyde with 2-methylbutylamine, followed by reduction of the resulting imine intermediate to yield the target secondary amine [4]. The reaction proceeds through initial nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate that subsequently undergoes dehydration to generate the imine [4].
The choice of reducing agent significantly influences both reaction efficiency and selectivity [4]. Sodium cyanoborohydride represents the most commonly employed reductant for direct reductive amination due to its selectivity for imine reduction over carbonyl reduction [4]. This selectivity arises from the lower reduction potential of imines compared to aldehydes or ketones under the mildly acidic conditions typically employed [4]. Alternative reducing systems include catalytic hydrogenation using palladium, platinum, or nickel catalysts, which can provide excellent yields under appropriate conditions [4].
The reaction mechanism for direct reductive amination involves the formation of an equilibrium between the aldehyde, amine, and imine species [4]. The addition of the reducing agent shifts this equilibrium toward imine formation by continuously removing the imine through reduction [4]. Optimal reaction conditions typically involve neutral to slightly acidic pH, which facilitates imine formation while maintaining reducing agent stability [4].
Table 2: Reductive Amination Conditions and Optimization
Aldehyde | Amine | Reducing Agent | Solvent | pH | Yield (%) | Reference |
---|---|---|---|---|---|---|
Thiophene-2-carbaldehyde | 2-Methylbutylamine | Sodium cyanoborohydride | Methanol | 6.5 | 78-85 | [4] |
Thiophene-2-carbaldehyde | 2-Methylbutylamine | Palladium/carbon | Ethanol | 7.0 | 82-88 | [4] |
Thiophene-2-carbaldehyde | 2-Methylbutylamine | Platinum oxide | Acetic acid | 5.5 | 75-82 | [4] |
Grignard reagent-based synthesis provides a powerful methodology for constructing the carbon-nitrogen bond in (2-Methylbutyl)(thiophen-2-ylmethyl)amine [5] [3]. The approach typically involves the preparation of 2-bromothiophene followed by Grignard reagent formation and subsequent reaction with ethylene oxide to generate thiophene-2-ethanol [5] [3]. This intermediate can then be converted to the target amine through a series of functional group transformations [5] [3].
The initial bromination of thiophene occurs preferentially at the 2-position due to the electronic properties of the heterocycle [5]. The reaction is typically conducted at low temperatures (-10 to 10 degrees Celsius) using brominating agents such as N-bromosuccinimide, pyridinium hydrobromide, or molecular bromine in organic solvents including glacial acetic acid, tetrachloroethane, or toluene [3]. The resulting 2-bromothiophene serves as the precursor for Grignard reagent formation [5] [3].
Formation of the thiophene-2-magnesium bromide Grignard reagent requires anhydrous conditions and typically employs diethyl ether or tetrahydrofuran as the solvent [5] [3]. The reaction with ethylene oxide proceeds through nucleophilic ring opening to generate thiophene-2-ethanol [5] [3]. Subsequent functional group manipulation involves esterification with benzenesulfonyl chloride followed by ammonolysis with methylamine or direct conversion through other established protocols [3].
Deprotonative metalation represents an alternative Grignard-based approach utilizing catalytic amounts of sterically hindered bases such as cis-2,6-dimethylpiperidine [5]. This methodology allows for the generation of thienyl Grignard reagents under milder conditions and can be coupled with cross-coupling reactions to introduce various substituents [5].
Table 3: Grignard Reagent Synthesis Optimization
Starting Material | Metalation Conditions | Electrophile | Product | Yield (%) | Reference |
---|---|---|---|---|---|
2-Bromothiophene | Magnesium/THF | Ethylene oxide | Thiophene-2-ethanol | 65-72 | [3] |
3-Hexyl-2-chlorothiophene | EtMgCl/DMP catalyst | Various | Functionalized thiophenes | 70-85 | [5] |
2-Chlorothiophene | iPrMgBr/DMP | Aryl bromides | Arylated thiophenes | 75-90 | [5] |
Transition metal catalysis has emerged as a cornerstone methodology for the efficient synthesis of complex aliphatic amines, including (2-Methylbutyl)(thiophen-2-ylmethyl)amine [6]. Modern transition-metal catalyzed approaches provide enhanced selectivity, functional group tolerance, and atom economy compared to traditional synthetic methods [6] [7]. The development of specialized catalytic systems has enabled the construction of carbon-nitrogen bonds under mild conditions with broad substrate scope [6] [8].
Palladium-catalyzed methodologies represent the most extensively developed class of transition metal catalysts for thiophene amine synthesis [9] [10] [11]. Recent advances in palladium catalysis have demonstrated the ability to achieve near-room-temperature carbon-hydrogen activation of thiophene derivatives [10]. The discovery of silver-mediated carbon-hydrogen activation at the alpha-carbon-hydrogen position of benzothiophenes has enabled unprecedented regioselectivity control under mild conditions [10]. These methodologies operate at temperatures as low as 25-40 degrees Celsius with catalyst loadings as low as 0.4 mol percent [10].
The mechanism of palladium-catalyzed carbon-hydrogen functionalization involves initial coordination of the thiophene substrate to the palladium center, followed by carbon-hydrogen bond cleavage through either concerted metalation-deprotonation or electrophilic aromatic substitution pathways [10] [11]. The choice of ligand system significantly influences both reactivity and selectivity, with phosphine ligands such as tricyclohexylphosphine providing optimal performance in many systems [11].
Ruthenium catalysis offers complementary reactivity patterns for thiophene functionalization [12]. Ruthenium-catalyzed carbon-hydrogen alkylation of thiophene rings can be achieved using acrylic acid derivatives as alkylating agents [12]. The methodology demonstrates high selectivity for carbon-3 functionalization of thiophene-2-carbonyl derivatives under relatively mild conditions [12].
Table 4: Transition Metal Catalytic Systems
Metal Catalyst | Ligand System | Substrate | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Reference |
---|---|---|---|---|---|---|
Palladium(0) | Tricyclohexylphosphine | Thiophene derivatives | 25-40 | 0.4 | 85-95 | [10] |
Palladium(II) | 1,1'-Bis(diphenylphosphino)ferrocene | Bromothiophenes | 100 | 2.0 | 70-85 | [13] |
Ruthenium(II) | Triphenylphosphine | Thiophene-2-carbonyls | 80-120 | 5.0 | 65-80 | [12] |
Nickel(II) | N-heterocyclic carbene | Chlorothiophenes | 25 | 1.0 | 75-90 | [5] |
Solvent selection and temperature optimization represent critical parameters in the synthesis of (2-Methylbutyl)(thiophen-2-ylmethyl)amine [14] [10]. The choice of solvent significantly influences reaction rates, selectivity, and overall yields through multiple mechanisms including substrate solubility, transition state stabilization, and catalyst stability [14]. Temperature effects are particularly pronounced in thiophene chemistry due to the delicate balance between reaction rate enhancement and potential side reactions [14] [10].
Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide typically provide enhanced reaction rates for nucleophilic substitution reactions involving thiophene derivatives [14]. These solvents effectively solvate ionic intermediates while providing minimal interference with the nucleophilic amine component [14]. However, elevated temperatures in polar solvents can lead to increased side reactions and product decomposition [14].
Temperature optimization studies have revealed distinct patterns for different reaction types [10] [11]. Carbon-hydrogen activation reactions typically benefit from moderate temperatures (80-120 degrees Celsius) to achieve optimal turnover rates while maintaining catalyst stability [11]. However, recent advances in silver-cocatalyzed systems have enabled effective reactions at near-ambient temperatures [10]. The temperature dependence of regioselectivity has been observed in several systems, with higher temperatures often favoring thermodynamically controlled products [10].
Microwave-assisted synthesis has emerged as an effective strategy for temperature control and reaction acceleration [15] [16]. Microwave irradiation enables rapid heating with precise temperature control, often resulting in shortened reaction times and improved yields [15]. The application of microwave conditions to thiophene synthesis has demonstrated particular utility in solvent-free reactions and multicomponent transformations [15] [16].
Table 5: Solvent and Temperature Optimization Studies
Reaction Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
---|---|---|---|---|---|---|
Nucleophilic substitution | Dimethyl sulfoxide | 80 | 4 | 78 | High | [14] |
C-H activation | Toluene | 100 | 12 | 85 | Moderate | [10] |
Microwave-assisted | Solvent-free | 130 | 0.25 | 90 | High | [15] |
Catalytic amination | Tetrahydrofuran | 60 | 8 | 82 | High | [11] |
Solvent-free synthetic methodologies represent a significant advancement in sustainable chemistry for the preparation of (2-Methylbutyl)(thiophen-2-ylmethyl)amine [15] [17] [18]. These approaches eliminate the environmental impact associated with organic solvent use while often providing enhanced reaction rates and simplified purification procedures [15] [17]. The development of solvent-free conditions has been particularly successful for thiophene synthesis due to the favorable thermal stability and reactivity of thiophene derivatives under neat conditions [15] [18].
Microwave-assisted solvent-free synthesis has demonstrated exceptional utility for thiophene oligomer and derivative preparation [15]. The methodology employs solid supports such as aluminum oxide to facilitate mixing and heat transfer while eliminating the need for organic solvents [15]. Reaction times are dramatically reduced from hours to minutes, with quaterthiophene synthesis achieved in 6 minutes with 65 percent isolated yield [15]. The approach offers rapid optimization of reaction parameters and easy purification through simple washing procedures [15].
Solid-state grinding methodologies provide an alternative approach to solvent-free synthesis [18]. Ball milling techniques enable intimate mixing of reactants while providing mechanical energy to drive chemical transformations [18]. The methodology has been successfully applied to various heterocyclic syntheses and offers particular advantages for substrates with limited solubility in common organic solvents [18].
Organic solvent-free synthesis using copper powder catalysis has been developed for aromatic amine compound preparation [17]. The methodology employs copper powder as a catalyst for Ullmann carbon-nitrogen coupling reactions between aryl halides and amines in aqueous systems [17]. The approach demonstrates high efficiency with catalyst loadings as low as 3-10 mol percent and eliminates the need for strong bases or additional additives [17].
Table 6: Solvent-Free Synthesis Conditions
Method | Catalyst/Support | Temperature (°C) | Time (min) | Yield (%) | Environmental Benefit | Reference |
---|---|---|---|---|---|---|
Microwave/Al₂O₃ | Palladium acetate | 150 | 6 | 65 | No organic solvents | [15] |
Ball milling | None | 25 | 30 | 70-80 | Mechanical energy | [18] |
Copper catalysis | Copper powder | 100 | 120 | 75-85 | Aqueous medium | [17] |
Grinding | Base catalyst | 65 | 45 | 68-75 | Neat conditions | [18] |
Biocatalytic approaches for the synthesis of (2-Methylbutyl)(thiophen-2-ylmethyl)amine represent an emerging area of sustainable synthetic chemistry [19] [18]. Enzymatic catalysis offers unique advantages including high selectivity, mild reaction conditions, and biodegradable catalysts [19]. The development of engineered enzymes has expanded the scope of biocatalytic transformations to include non-natural substrates such as thiophene derivatives [19].
Heme-containing enzymes have demonstrated remarkable utility for carbene transfer reactions involving thiophene substrates [19]. Engineered myoglobin variants have been developed through directed evolution to catalyze the intramolecular cyclopropanation of benzothiophenes [19]. The biocatalytic system operates under mild aqueous conditions and demonstrates high enantioselectivity for the formation of stereochemically complex products [19]. Turnover numbers exceeding 3000 have been achieved with catalyst loadings as low as 200 parts per million [19].
The mechanism of heme-protein catalyzed carbene transfer involves formation of a reactive iron-carbene intermediate through interaction with diazo compounds [19]. The protein environment provides precise control over selectivity through steric and electronic interactions with the substrate [19]. Computational studies have revealed that the reaction proceeds through a stepwise diradical mechanism, contrasting with the concerted pathways observed in intermolecular reactions [19].
Enzyme engineering strategies have enabled the development of complementary biocatalysts with orthogonal selectivity patterns [19]. Site-saturation mutagenesis of active site residues has yielded enzyme variants capable of processing both carbon-2 and carbon-3 functionalized benzothiophene substrates [19]. The evolved enzymes demonstrate remarkable stability and can be used in whole-cell biotransformation systems [19].
Table 7: Biocatalytic System Performance
Enzyme System | Substrate Class | Reaction Conditions | Turnover Number | Selectivity (% ee) | Reference |
---|---|---|---|---|---|
Myoglobin variant | Benzothiophenes | pH 8.0, 25°C | 3000 | >95 | [19] |
Cytochrome P450 | Thiophene derivatives | pH 7.5, 30°C | 1500 | 85-90 | [19] |
Engineered heme protein | Diazoacetates | Phosphate buffer | 2500 | >90 | [19] |
The application of biocatalytic routes to thiophene amine synthesis represents a promising frontier in green chemistry [20] [19]. While traditional chemical synthesis often requires harsh conditions and toxic reagents, biocatalytic approaches operate under physiological conditions using water as the primary solvent [19]. The development of cascade biocatalytic systems could enable one-pot multi-step syntheses with minimal waste generation [20] [19].